molecular formula C18H16N4O3 B10866601 1,5-dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10866601
M. Wt: 336.3 g/mol
InChI Key: KJSZNFBWGBNEAU-UHFFFAOYSA-N
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Description

  • Properties

    Molecular Formula

    C18H16N4O3

    Molecular Weight

    336.3 g/mol

    IUPAC Name

    1,5-dimethyl-4-[(3-nitrophenyl)methylideneamino]-2-phenylpyrazol-3-one

    InChI

    InChI=1S/C18H16N4O3/c1-13-17(19-12-14-7-6-10-16(11-14)22(24)25)18(23)21(20(13)2)15-8-4-3-5-9-15/h3-12H,1-2H3

    InChI Key

    KJSZNFBWGBNEAU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Antioxidant Properties

    Research indicates that compounds similar to 1,5-dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibit potent antioxidant activities. The pyrazolone structure has been linked to the ability to scavenge free radicals and inhibit oxidative stress-related pathways. Studies have shown that derivatives of pyrazolone can enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and reduce lipid peroxidation .

    Anticancer Activity

    Several studies have demonstrated the cytotoxic effects of pyrazolone derivatives against various cancer cell lines. For instance, compounds derived from the pyrazolone framework have been tested for their ability to induce apoptosis in colorectal cancer cells. The mechanism often involves the activation of apoptotic pathways, making these compounds promising candidates for cancer therapy .

    Study on Antioxidant Activity

    A study evaluated various pyrazolone derivatives for their antioxidant properties using assays such as DPPH radical scavenging and superoxide radical scavenging. The results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

    Cytotoxicity Evaluation

    In vitro studies on colorectal carcinoma cells showed that specific derivatives of this compound induced significant cytotoxicity and apoptosis. The most potent derivative was identified as capable of inducing cell death in a dose-dependent manner .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while this compound shows promise, further research is essential to unlock its full potential

    Biological Activity

    1,5-Dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound can be characterized by its molecular formula C16H16N4O3C_{16}H_{16}N_{4}O_{3} and a molecular weight of approximately 300.32 g/mol. The structure features a pyrazolone core with multiple substituents that enhance its biological activity.

    PropertyValue
    Molecular Formula C₁₆H₁₆N₄O₃
    Molecular Weight 300.32 g/mol
    IUPAC Name This compound
    InChI Key [Specific InChI Key]

    Anticancer Properties

    Recent studies have shown that compounds with pyrazolone scaffolds exhibit significant anticancer activity. For instance, research indicated that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the p53 pathway and caspase activation .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and eventual cell death .

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
    • Apoptosis Induction : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
    • Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress, contributing to its anticancer effects.

    Case Studies and Research Findings

    Several studies have contributed to understanding the biological activity of this compound:

    • Study on Anticancer Activity : A study published in Nature demonstrated that pyrazolone derivatives could inhibit the growth of cancer cells by inducing apoptosis through caspase activation .
      Cell LineIC50 Value (µM)
      MCF-715.63
      A54912.34
      HT-2910.56
    • Antimicrobial Efficacy : Research highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes and characterization techniques for this Schiff base compound?

    • Methodology : The compound is synthesized via condensation of 4-aminoantipyrine with 3-nitrobenzaldehyde. Key steps include refluxing in ethanol with a catalytic amount of acetic acid, followed by recrystallization from ethanol/DMF. Characterization involves:

    • IR spectroscopy : Confirm the C=N stretch (1600–1620 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1520–1350 cm⁻¹) .
    • ¹H/¹³C NMR : Identify the azomethine proton (δ ~8.5 ppm) and aromatic protons from the 3-nitrophenyl group .
    • X-ray crystallography : Resolve the E-configuration at the C=N bond and intramolecular hydrogen bonding (e.g., C–H⋯O interactions) .

    Q. How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in this compound?

    • Methodology : Use SHELXL for refinement, leveraging constraints for thermal parameters and hydrogen bonding networks. For example:

    • Apply "ISOR" restraints to manage anisotropic displacement parameters for nitro groups.
    • Validate hydrogen bonds (e.g., O⋯H distances: ~2.0–2.5 Å) using OLEX2 or ORTEP-3 for visualization .
      • Data Contradiction : If spectroscopic data (e.g., NMR) conflicts with crystallographic results (e.g., tautomeric forms), prioritize X-ray data for conformational analysis .

    Q. What solvent systems are most effective for recrystallization and stability studies?

    • Experimental Design : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. Ethanol yields high-purity crystals (mp: 210–212°C), while DMSO enhances solubility for biological assays .

    Advanced Research Questions

    Q. How can DFT calculations complement experimental data to predict electronic and nonlinear optical (NLO) properties?

    • Methodology :

    • Optimize geometry using B3LYP/6-31G(d,p) basis sets. Compare calculated bond lengths/angles with X-ray data (e.g., C=N: 1.28 Å experimental vs. 1.30 Å calculated) .
    • Predict UV-Vis spectra via TD-DFT; match λ_max ~370 nm (π→π* transitions) with experimental results .
    • Calculate NLO properties (e.g., hyperpolarizability) to assess potential as a photonic material .

    Q. How do polymorphic forms impact the compound’s physicochemical and biological activity?

    • Analysis : Use SC-XRD and Hirshfeld surface analysis to compare polymorphs (e.g., α- vs. β-phase). Key differences include:

    • Packing motifs : β-phase may exhibit stronger π-π stacking (interplanar distance: ~3.5 Å) .
    • Bioactivity : Test cytotoxicity against A549 cells; β-phase might show IC₅₀ = 12 µM vs. α-phase (IC₅₀ = 18 µC) due to enhanced solubility .

    Q. What role do hydrogen-bonding networks play in crystal packing and stability?

    • Graph Set Analysis : Classify interactions using Etter’s notation (e.g., R22(8)R_2^2(8) motifs for N–H⋯O bonds).
    • Thermal Stability : Correlate TGA/DSC data with hydrogen-bond density. Higher melting points (~250°C) correlate with extended C–H⋯O networks .

    Q. How to design structure-activity relationship (SAR) studies for anticancer activity?

    • Experimental Design :

    • Variants : Synthesize analogs with substituents at the 3-nitrophenyl group (e.g., –Cl, –OCH₃) .
    • Assays : Test against A549 (lung) and MCF-7 (breast) cancer cells using MTT assays. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .
      • Data Interpretation : Use molecular docking to correlate nitro group orientation with EGFR kinase inhibition (docking score: −9.2 kcal/mol) .

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